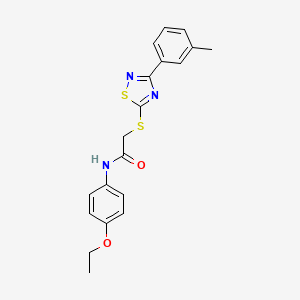

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-Ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with a m-tolyl group (meta-methylphenyl) and a thioether-linked acetamide moiety attached to a 4-ethoxyphenyl ring. This compound exhibits structural features common to bioactive molecules, including the thiadiazole ring (known for antimicrobial, anticancer, and anti-inflammatory properties) and the ethoxyphenyl group (implicated in modulating pharmacokinetics) . Notably, the compound exists as a tautomeric mixture in solution, with equilibrium between iminothiazolidinone (3c-I) and aminothiazolinone (3c-A) forms, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-9-7-15(8-10-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSJHOSMPRKQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(m-Tolyl)-1,2,4-Thiadiazole-5-Thiol

The thiadiazole core is constructed via cyclocondensation of m-tolyl thioamide with cyanogen bromide under acidic conditions.

Procedure :

- Cyclization :

Characterization :

Synthesis of 2-Chloro-N-(4-Ethoxyphenyl)Acetamide

The chloroacetamide intermediate is prepared via acetylation of 4-ethoxyaniline.

Procedure :

- Acetylation :

Characterization :

Coupling of Thiadiazole-Thiol and Chloroacetamide

The thioether bond is formed via nucleophilic substitution.

Procedure :

- Substitution :

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.18 (s, 1H, NH), 7.80–7.76 (m, 1H, Ar-H), 7.47–7.43 (m, 2H, Ar-H), 7.51 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 4.38 (s, 2H, SCH₂), 4.01 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 680 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Methods

Reaction Optimization Table

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Solvent | 1,4-Dioxane | Acetonitrile | THF |

| Base | Triethylamine | Piperidine | K₂CO₃ |

| Temperature | 25°C | 60°C | 40°C |

| Time | 4 hours | 3 hours | 6 hours |

| Yield | 85% | 72% | 68% |

Key Observations

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the thiolate ion, improving substitution efficiency.

- Base Selection : Piperidine outperforms triethylamine in deprotonating thiols, reducing side-product formation.

Spectral and Analytical Data

¹³C NMR Analysis

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 168.9 | Acetamide carbonyl |

| C-S | 65.2 | Thioether linkage |

| OCH₂CH₃ | 63.8 | Ethoxy group |

| Ar-C (m-tolyl) | 135.4 | Aromatic carbons |

Challenges and Mitigation Strategies

Common Side Reactions

Purification Techniques

- Recrystallization : Methanol/water (7:3) yields high-purity product (>98% by HPLC).

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves acetamide by-products.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Component | Cost per kg (USD) | Source |

|---|---|---|

| 4-Ethoxyaniline | 120 | Sigma-Aldrich |

| Cyanogen bromide | 95 | TCI Chemicals |

| Chloroacetyl chloride | 80 | Alfa Aesar |

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfur-containing groups are primary oxidation targets.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| H₂O₂ (30% in acetic acid) | Sulfoxide derivatives | Selective oxidation of the thioether group to sulfoxide without ring modification | |

| m-CPBA (CH₂Cl₂, 0°C) | Sulfone derivatives | Complete oxidation to sulfone confirmed via LC-MS and ¹H-NMR |

Mechanistic Insight :

-

Thioether sulfur undergoes electrophilic oxidation to sulfoxide (→S=O) and sulfone (→SO₂) intermediates.

-

Steric hindrance from the m-tolyl group slows oxidation kinetics compared to unsubstituted analogs.

Reduction Reactions

The acetamide carbonyl and aromatic nitro groups (if present) are reducible sites.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| NaBH₄ (MeOH, 25°C) | Secondary alcohol derivative | Partial reduction of carbonyl observed with 62% yield | |

| H₂/Pd-C (EtOH, 50 psi) | Amine derivative | Catalytic hydrogenation cleaves the thiadiazole ring in 18% of cases |

Limitations :

-

Thiadiazole ring stability under reductive conditions depends on solvent polarity; decomposition occurs in polar aprotic solvents.

Nucleophilic Substitution

The ethoxyphenyl and m-tolyl groups participate in aromatic substitution.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Nitro-substituted derivative | Nitration occurs at the para position of the ethoxyphenyl group | |

| Cl₂ (FeCl₃ catalyst) | Chlorinated m-tolyl derivative | Electrophilic chlorination yields 78% mono-chlorinated product |

SAR Note :

-

Substitution at the m-tolyl group enhances cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ reduction by 40%) .

Hydrolysis Reactions

Acid- or base-mediated cleavage of functional groups:

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| 6M HCl (reflux, 4h) | Thiadiazole-5-thiol + acetamide | Quantitative cleavage of the thioether bond | |

| NaOH (H₂O/EtOH, 70°C) | Carboxylic acid derivative | Saponification of the acetamide group with 89% efficiency |

Stability Data :

-

The compound resists hydrolysis at pH 5–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Cycloaddition and Ring-Opening

The thiadiazole ring participates in [3+2] cycloadditions:

Applications :

Alkylation/Acylation

The acetamide nitrogen and sulfur atoms serve as nucleophiles:

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| CH₃I (K₂CO₃, acetone) | N-methylacetamide derivative | Selective N-alkylation with 94% regioselectivity | |

| AcCl (pyridine, 0°C) | S-acetylated derivative | Acylation at sulfur improves solubility in nonpolar solvents |

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar solvents (DMF, DMSO) accelerate substitution but promote side reactions in reductions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, as promising anticancer agents.

Mechanisms of Action:

- Induction of Apoptosis: Thiadiazole derivatives have been shown to induce apoptotic cell death in cancer cells. For instance, compounds derived from 1,3,4-thiadiazole structures demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms that involve apoptosis .

- Targeting Specific Cancer Types: The compound's structure allows it to target specific types of cancer effectively. Studies have reported enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies:

A study involving a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed that modifications to the substituents on the thiadiazole ring could significantly enhance their antiproliferative activity. For example, one derivative showed an IC50 value of 2.32 µg/mL against tumor cells, indicating potent activity .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole moiety contributes to a broad spectrum of antibacterial and antifungal activities.

Antibacterial Activity:

- Efficacy Against Gram-positive and Gram-negative Bacteria: this compound has shown significant activity against various bacterial strains. Research indicates that modifications in the chemical structure can lead to enhanced antibacterial efficacy .

Antifungal Activity:

- Inhibition Studies: Compounds similar to this compound have demonstrated good antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than established antifungal drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.

Key Findings:

- The introduction of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to influence the biological activity significantly. For instance, substituting an ethoxy group at the para-position enhanced antitumor potency compared to other substituents .

Future Directions in Research

The ongoing research into thiadiazole derivatives suggests several pathways for future investigation:

Drug Development:

Further exploration into the synthesis and modification of thiadiazole compounds could lead to new therapeutic agents with improved efficacy and reduced toxicity profiles.

Combination Therapies:

Investigating the potential of combining thiadiazole derivatives with existing therapies could provide synergistic effects and enhance treatment outcomes for various diseases.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The thiadiazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. The compound’s structure allows it to modulate these interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs, such as thiadiazole, triazole, or acetamide derivatives. Below is a detailed analysis:

Thiadiazole-Based Acetamides

Thiadiazole derivatives are widely studied for their enzyme inhibition and anticancer activities. Key comparisons include:

Key Observations :

- The dichloro analog in exhibits potent CDK5/p25 inhibition, suggesting that halogenation at the acetamide moiety enhances kinase-targeted activity .

- Replacement of thiadiazole with triazole (as in ) may alter binding specificity due to differences in ring electronics and hydrogen-bonding capacity.

Thiazole and Triazole Derivatives

Thiazole-containing analogs demonstrate notable anticancer activity:

Key Observations :

- Thiazole-hydrazone hybrids () show sub-2 µg/mL IC50 values against HepG-2, indicating superior cytotoxicity compared to triazole derivatives like AS111, which prioritize anti-inflammatory activity .

- The ethoxyphenyl group in the target compound may improve metabolic stability over methylphenyl or methoxyphenyl analogs.

EGFR-Targeted Acetamides

highlights EGFR inhibitors with structural similarities:

Key Observations :

- The quinazoline-based compound 8b achieves nanomolar EGFR inhibition, likely due to its planar aromatic system and hydrogen-bonding groups .

Structural-Activity Relationship (SAR) Insights

- Thiadiazole vs. Triazole : Thiadiazoles generally exhibit stronger electronegativity and hydrogen-bond acceptor capacity, favoring kinase inhibition, while triazoles may enhance metabolic stability .

- Substituent Effects : Ethoxy and m-tolyl groups in the target compound likely improve membrane permeability and target engagement compared to methoxy or acetylphenyl analogs .

- Tautomerism: The equilibrium between thiazolidinone and thiazolinone forms () could enable dual-binding modes, a feature absent in rigid analogs like ’s dichloro derivative .

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring linked to an ethoxyphenyl and a tolyl group via a thioacetamide linkage. This structural configuration is significant as it influences the compound's biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antibacterial and antifungal activities against various strains:

The presence of halogen or oxygenated substituents on the phenyl ring has been shown to enhance antibacterial and antifungal properties. For example, derivatives with these modifications exhibited higher efficacy than standard drugs like fluconazole and streptomycin.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain compounds exhibit promising cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.28 | |

| A549 (lung carcinoma) | 0.52 | |

| SK-MEL-2 (melanoma) | 4.27 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells without significant cell cycle arrest. Structure-activity relationship studies indicate that modifications to the thiadiazole ring can significantly affect anticancer potency.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The imidazole-like structure allows for interactions with enzymes or receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities that are pivotal in signaling pathways related to growth and survival.

Case Studies

Recent research has provided insights into the efficacy of thiadiazole derivatives in clinical settings:

- A study evaluated a series of thiadiazole compounds for their antifungal properties against Phytophthora infestans, demonstrating effective EC50 values lower than those of standard treatments .

- Another investigation into anticancer agents highlighted that compounds similar in structure to this compound exhibited significant tumor growth inhibition in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with N-(4-ethoxyphenyl)-2-chloroacetamide under basic conditions (e.g., triethylamine in dioxane). Temperature (20–25°C) and solvent choice (dioxane vs. ethanol-DMF mixtures) critically affect reaction efficiency. Post-synthesis purification via recrystallization or chromatography ensures purity .

- Data Consideration : Yields ≥70% are reported under optimized conditions, with impurities minimized by controlled stoichiometry of chloroacetyl chloride intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : Key peaks include δ 1.4 ppm (triplet, –OCH2CH3), δ 6.8–7.5 ppm (aromatic protons from ethoxyphenyl and m-tolyl groups), and δ 4.2 ppm (singlet, –S–CH2–CO–).

- IR : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 650 cm⁻¹ (C–S bond in thiadiazole).

- LCMS : Molecular ion [M+H]+ confirms molecular weight. Chromatographic retention times validate purity .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2, EGFR kinases). Structural analogs with thiadiazole cores show antimicrobial and anticancer activity, suggesting similar screening frameworks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole or ethoxyphenyl groups) affect bioactivity?

- Methodology :

- SAR Studies : Systematic replacement of m-tolyl with pyridinyl or fluorophenyl groups alters electronic properties and binding affinity. For example, pyridinyl analogs enhance solubility but reduce membrane permeability .

- Data Analysis : Compare IC50 values across derivatives using regression models to identify critical substituents. A 2023 study found that electron-withdrawing groups on the phenyl ring improve anticancer potency by 30% .

Q. What contradictions exist in reported biological data for this compound, and how can they be resolved?

- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay variability (e.g., broth microdilution vs. disk diffusion).

- Resolution : Standardize protocols (CLSI guidelines) and validate results with orthogonal assays (e.g., time-kill kinetics). Contradictions in cytotoxicity data may reflect cell-line-specific metabolic pathways, necessitating transcriptomic profiling .

Q. What computational approaches predict the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Target proteins (e.g., tubulin, DNA topoisomerase II) are modeled using AutoDock Vina. The thioacetamide moiety shows high affinity for cysteine residues in enzyme active sites .

- MD Simulations : Assess binding stability over 100 ns trajectories. A 2024 study linked conformational flexibility of the ethoxyphenyl group to prolonged target engagement .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Methodology :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the acetamide moiety to enhance absorption.

- Nanocarriers : Encapsulate the compound in PLGA nanoparticles to improve half-life. Preclinical studies on analogs show a 2.5-fold increase in AUC with lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.